

Uvaol Diacetate: A Technical Guide to Its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaol diacetate is a derivative of the naturally occurring pentacyclic triterpenoid, Uvaol. Uvaol is found in various plant sources, most notably in olives (Olea europaea) and their byproducts. [1] The diacetate form is synthesized by the acetylation of the two hydroxyl groups of Uvaol, a modification that alters its physicochemical properties, such as polarity and solubility, which can, in turn, influence its biological activity and formulation characteristics. **Uvaol diacetate** is classified as a triterpenoid and is of interest to researchers for its potential pharmacological applications, stemming from the known anti-inflammatory, antioxidant, and pro-apoptotic activities of its parent compound.[1][2][3] This guide provides a detailed overview of the known and predicted physicochemical properties of **Uvaol diacetate**, methodologies for their determination, and a look into the biological pathways its parent compound modulates.

Physicochemical Properties

The physicochemical data for **Uvaol diacetate** are summarized below. Data for the parent compound, Uvaol, are also included for comparison where relevant.



| Property | Uvaol Diacetate | Uvaol (Parent Compound) |
|-------------------|--|--|
| IUPAC Name | Urs-12-ene-3β,28-diyl diacetate | (3β)-Urs-12-ene-3,28-diol[4] |
| Synonyms | Compound 5 (in some literature) | Urs-12-ene-3β,28-diol |
| CAS Number | 157000-65-2 | 545-46-0 |
| Molecular Formula | C34H54O4 | C30H50O2 |
| Molecular Weight | 526.8 g/mol | 442.72 g/mol |
| Appearance | Solid (predicted) | White to Off-White Solid |
| Melting Point | Data not available | 223-225 °C |
| Boiling Point | Data not available (likely decomposes) | 523.7 °C (estimated) |
| Solubility | 10 mM in DMSO | Insoluble in water; Soluble in DMSO (3 mg/mL), slightly soluble in Chloroform and Ethyl Acetate. |

Note: The molecular weight for **Uvaol diacetate** was calculated based on its molecular formula.

Spectral Characteristics (Predicted)

While specific spectral data for **Uvaol diacetate** are not readily available in the cited literature, its characteristics can be predicted based on the structure and known data for the parent Uvaol and general principles of spectroscopy.

• Infrared (IR) Spectroscopy: The IR spectrum is expected to show a prominent C=O stretching absorption band for the ester carbonyl groups, typically in the range of 1735-1750 cm⁻¹. The broad O-H stretching band seen in Uvaol (around 3200-3500 cm⁻¹) will be absent, confirming the acetylation of the hydroxyl groups. Absorptions for C-H stretching (below 3000 cm⁻¹) and C-O stretching of the acetate group will also be present.



- ¹H-NMR Spectroscopy: The proton NMR spectrum would be expected to show two new sharp singlets around δ 2.0-2.1 ppm, corresponding to the six protons of the two acetyl (CH₃CO) groups. The signals for the protons on the carbons bearing the original hydroxyl groups (C-3 and C-28) would be shifted downfield compared to their positions in the Uvaol spectrum, due to the deshielding effect of the adjacent carbonyl group.
- ¹³C-NMR Spectroscopy: The carbon NMR spectrum would feature two new signals in the downfield region (δ 170-171 ppm) corresponding to the carbonyl carbons of the acetate groups. The signals for the carbons at positions 3 and 28 would also be shifted downfield.
- Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 526.8. Fragmentation patterns would likely involve the loss of acetic acid moieties (CH₃COOH, 60 Da).

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a solid organic compound like **Uvaol diacetate** are provided below.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

- Sample Preparation: A small amount of the dry, powdered Uvaol diacetate is placed on a watch glass.
- Capillary Loading: The open end of a thin-walled capillary tube is pressed into the powder.
 The tube is then inverted and tapped gently to pack the solid into the sealed bottom, aiming for a sample height of about 3 mm.
- Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or similar device).
- Measurement:



- A rapid heating rate is initially used to determine an approximate melting range.
- The apparatus is allowed to cool. A second, fresh sample is then heated slowly, at a rate of about 2°C per minute, as the temperature approaches the approximate melting point.
- The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded.
 This range is the melting point.

Protocol 2: Solubility Determination

This protocol determines the qualitative or quantitative solubility of **Uvaol diacetate** in various solvents.

- Solvent Selection: A range of organic solvents with varying polarities should be selected (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
- Qualitative Assessment:
 - Place approximately 25 mg of Uvaol diacetate into a small test tube.
 - Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.
 - Observe if the solid dissolves completely. If it does, the compound is considered soluble.
- Quantitative Assessment (Shake-Flask Method):
 - Add an excess amount of **Uvaol diacetate** to a vial containing a known volume of the chosen solvent to create a saturated solution. The presence of undissolved solid is essential.
 - Seal the vial and place it in a temperature-controlled shaker or water bath (e.g., at 25°C)
 for an extended period (typically 24 hours) to ensure equilibrium is reached.
 - After equilibration, allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).



- Filter the supernatant to remove any remaining solid particles.
- The concentration of **Uvaol diacetate** in the filtered supernatant is then determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation). This concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol 3: Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

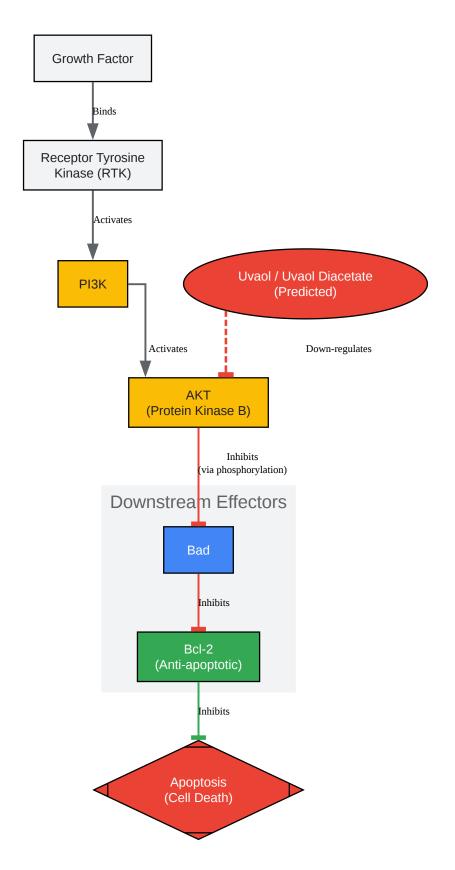
- Sample Preparation: The sample must be pure and dry. For NMR, the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For IR, a solid sample can be prepared as a KBr pellet or analyzed directly using an ATR accessory. For MS, the sample is dissolved in a volatile solvent.
- Data Acquisition:
 - NMR: ¹H, ¹³C, and 2D NMR (like COSY and HMBC) spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in ppm relative to an internal standard like tetramethylsilane (TMS).
 - IR: The spectrum is recorded using an FTIR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).
 - MS: The sample is introduced into a mass spectrometer (e.g., via GC-MS or LC-MS) to determine the mass-to-charge ratio of the molecular ion and its fragments.
- Data Interpretation: The resulting spectra are analyzed to identify characteristic peaks and fragmentation patterns, which are then correlated with the molecular structure.

Biological Context: Modulation of the PI3K/AKT Signaling Pathway

While direct studies on **Uvaol diacetate** are limited, its parent compound, Uvaol, has been shown to exert pro-apoptotic effects on human hepatocarcinoma cells by modulating the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation,



and apoptosis. A simplified representation of this pathway and its inhibition leading to apoptosis is shown below.





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Uvaol's influence on the PI3K/AKT apoptosis pathway.

In this pathway, the activation of PI3K and subsequently AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad. This allows anti-apoptotic proteins like Bcl-2 to function, thereby preventing cell death. Studies on Uvaol suggest it can down-regulate this pathway, leading to an increase in apoptosis in cancer cells, an effect that may be shared by its diacetate derivative.

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